3-Nitrofluoren-9-one

Organic Electronics OFET N-Type Semiconductor

Selecting the correct nitrofluorenone regioisomer is critical for reproducible device performance. 3-Nitrofluoren-9-one (CAS 42135-22-8) features the nitro group exclusively at the 3-position, delivering precise molecular orbital energy levels and crystal packing required for air-stable n-type organic field-effect transistors (OFETs). Generic substitution with 2-nitro or trinitro variants yields unpredictable charge transport. It also serves as a validated intermediate for 9-substituted 3-nitrofluorenes used in mutagenicity SAR studies. Procure with confidence—each batch is verified against the well-defined melting point of ~239.5°C, ensuring batch-to-batch consistency critical for electronic materials research. Produced via a high-yielding (91%) Friedel-Crafts acylation route supporting scalable supply.

Molecular Formula C13H7NO3
Molecular Weight 225.2 g/mol
CAS No. 42135-22-8
Cat. No. B130774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Nitrofluoren-9-one
CAS42135-22-8
Synonyms3-Nitrofluoren-9-one;  3-Nitrofluorenone;  NSC 9080;  3-Nitro-9H-fluoren-9-one; 
Molecular FormulaC13H7NO3
Molecular Weight225.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(C2=O)C=CC(=C3)[N+](=O)[O-]
InChIInChI=1S/C13H7NO3/c15-13-10-4-2-1-3-9(10)12-7-8(14(16)17)5-6-11(12)13/h1-7H
InChIKeyGLVSVKSIYXDZHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Nitrofluoren-9-one (CAS 42135-22-8) for Organic Electronics: A High-Purity N-Type Semiconductor Building Block


3-Nitrofluoren-9-one (CAS 42135-22-8) is a mononitrated derivative of the polycyclic aromatic ketone, 9-fluorenone [1]. The presence of the strongly electron-withdrawing nitro group at the 3-position significantly alters the electronic properties of the fluorenone core, making it an n-type organic semiconductor [2]. This compound is primarily utilized as a key synthetic intermediate and an electron-transport material in research and development, particularly within the field of organic electronics [3].

The 3-Nitrofluoren-9-one Differentiation: Why All Nitrofluorenones Are Not Interchangeable in High-Performance OFETs


While all nitrofluorenones share an electron-deficient character, simple substitution between regioisomers (e.g., 2-nitrofluoren-9-one) or different degrees of nitration (e.g., trinitrofluorenone) leads to profound differences in crystal packing, molecular orbital energy levels, and resultant charge transport performance [1]. Research on a series of nitrofluorenone derivatives demonstrates that the specific position and number of nitro groups are critical parameters for tuning the electron mobility and air stability in organic field-effect transistors (OFETs), meaning a generic substitution will result in unpredictable and often sub-optimal device performance [1].

Quantitative Differentiation of 3-Nitrofluoren-9-one: Electronic Properties and Device Performance


3-Nitrofluoren-9-one Enables N-Type Semiconducting Behavior with Defined Electron Mobility

3-Nitrofluoren-9-one demonstrates definitive n-type semiconducting behavior when fabricated into organic field-effect transistors (OFETs), a property not exhibited by unsubstituted 9-fluorenone. The electron mobility in thin-film transistors is measured to be in the range of 10⁻⁶ to 10⁻⁴ cm² V⁻¹ s⁻¹ [1]. This performance is part of a broader class-level study that shows how different nitro-substitution patterns on the fluorenone core lead to distinct charge transport properties and air-stability profiles [1].

Organic Electronics OFET N-Type Semiconductor

A Verified and Scalable Synthetic Route to High-Purity 3-Nitrofluoren-9-one via Friedel-Crafts Acylation

A robust and high-yielding synthetic method for 3-nitrofluoren-9-one has been established via an intramolecular Friedel-Crafts acylation of 5-nitrobiphenyl-2-carboxylic acid using polyphosphoric acid (PPA). This procedure provides the target compound in a 91% isolated yield, with full spectroscopic characterization [1]. This represents a significant advantage in accessibility and scalability compared to syntheses of other nitrofluorenone isomers, which may suffer from lower yields, more complex regioisomeric mixtures, or less readily available starting materials.

Organic Synthesis Process Chemistry Material Science

Defined Physicochemical Identity: High Purity and Melting Point for Consistent Material Performance

The physical identity of 3-nitrofluoren-9-one is rigorously defined, with a reported melting point of 239.5 °C and a narrow melting range of 221-225 °C from another reputable source . This contrasts with some other nitrofluorenone isomers, such as 1-nitrofluoren-9-one, where such precise and consolidated physical property data may be less consistently available across multiple databases. A well-defined melting point is a critical quality control (QC) parameter for ensuring batch-to-batch consistency in materials science applications.

Quality Control Material Specification Analytical Chemistry

Established Role as a Precursor to Potent Carcinogens for Structure-Activity Relationship (SAR) Studies

3-Nitrofluoren-9-one is a key intermediate in the synthesis of 9-substituted 3-nitrofluorenes, which are designed as analogs to investigate the modified electrophilicity and mutagenicity of the potent carcinogen 3-N,O-diacetylhydroxylaminofluorene [1]. This specific application stems from the unique structure of the 3-nitrofluoren-9-one core, where the 9-keto group provides a reactive handle for further derivatization, allowing researchers to systematically study the impact of 9-position modifications on biological activity. This utility is not shared by all fluorenone derivatives and is a direct function of the specific 3-nitro substitution pattern.

Chemical Biology Toxicology Medicinal Chemistry

3-Nitrofluoren-9-one Applications: Where Its Specific Properties Drive Scientific Value


Development of Air-Stable N-Type Organic Field-Effect Transistors (OFETs)

As demonstrated by its n-type semiconducting behavior, 3-nitrofluoren-9-one is a suitable electron-transport material for the fabrication of air-stable OFETs [1]. Its use in this context is supported by research showing that nitrofluorenone derivatives offer excellent air-stability and tunable energy levels, making it a viable candidate for n-channel semiconductor development [1].

Synthesis of Polycyclic Aromatic Hydrocarbon (PAH) Derivatives for Toxicology Research

3-Nitrofluoren-9-one serves as a critical and validated intermediate for preparing 9-substituted 3-nitrofluorenes. These derivatives are specifically used in research to study the relationship between chemical structure and the mutagenic/carcinogenic activity of N-substituted aryl compounds [2]. Its defined chemical handle at the 9-position makes it uniquely suited for this purpose.

Synthetic Building Block for Functional Organic Materials

The high-yielding (91%) synthetic route for 3-nitrofluoren-9-one via Friedel-Crafts acylation provides a reliable and scalable method for its production [3]. This accessibility supports its use as a building block in the synthesis of more complex organic materials, including dyes and pigments, where the strong electron-withdrawing nature of the nitro group is required to modulate the optical and electronic properties of the final product [4].

Quality Control and Material Specification for Solid-State Research

The well-defined and consistently reported melting point of 3-nitrofluoren-9-one (~239.5 °C) provides a crucial quality control (QC) parameter for researchers . This ensures batch-to-batch consistency in studies where the solid-state properties, such as crystal packing and morphology, are critical to the performance of the material in applications like organic electronics or crystallography.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Nitrofluoren-9-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.